(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1680174-93-9
VCID: VC4627182
InChI: InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1
SMILES: C(CC(F)(F)F)C(C(=O)O)N.Cl
Molecular Formula: C5H9ClF3NO2
Molecular Weight: 207.58

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride

CAS No.: 1680174-93-9

Cat. No.: VC4627182

Molecular Formula: C5H9ClF3NO2

Molecular Weight: 207.58

* For research use only. Not for human or veterinary use.

(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride - 1680174-93-9

Specification

CAS No. 1680174-93-9
Molecular Formula C5H9ClF3NO2
Molecular Weight 207.58
IUPAC Name (2S)-2-amino-5,5,5-trifluoropentanoic acid;hydrochloride
Standard InChI InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1
Standard InChI Key RQLCJLJVSWUYSK-DFWYDOINSA-N
SMILES C(CC(F)(F)F)C(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C5H9ClF3NO2, with a molecular weight of 207.58 g/mol. Its IUPAC name, (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride, reflects the stereospecific (S)-configuration at the α-carbon and the trifluoromethyl substitution at the terminal position . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1680174-93-9
Molecular FormulaC5H9ClF3NO2
Molecular Weight207.58 g/mol
Configuration(S)-enantiomer
Key Functional GroupsAmino, carboxylate, CF3

Stereochemical Considerations

The (S)-configuration at the α-carbon is critical for biological activity, as it mimics the stereochemistry of naturally occurring L-amino acids. This enantiomer is preferentially synthesized via dynamic kinetic resolution (DKR), which achieves >98% enantiomeric excess (ee) under optimized conditions . The trifluoromethyl group introduces steric and electronic effects that stabilize the molecule against enzymatic degradation while enhancing membrane permeability .

Synthesis and Scalability

Dynamic Kinetic Resolution (DKR)

The most practical synthesis route involves DKR of racemic 2-amino-5,5,5-trifluoropentanoic acid using chiral ligands. As reported by Mei et al. , this method enables gram-scale production (up to 20 g) without chromatographic purification. Key steps include:

  • Racemate Preparation: Alkylation of glycine Ni(II) complexes with 1,1,1-trifluoro-3-iodopropane.

  • DKR: Using (S)-configured ligands to resolve enantiomers via reversible Schiff base formation.

  • Acid Hydrolysis: Cleavage of the Ni(II) complex to yield the free amino acid .

Table 2: Optimal DKR Conditions

ParameterValue
Ligand(S)-BINAP derivative
SolventDimethylformamide (DMF)
Temperature60°C
Reaction Time48 hours
Enantiomeric Excess98.2% ee

Challenges in Scale-Up

While DKR is efficient, scaling beyond 20 g presents challenges:

  • Alkylating Agent Stability: CF3-containing iodopropanes degrade under basic conditions, forming trifluoropropene byproducts .

  • Oxidation Side Reactions: Atmospheric oxygen promotes formation of 4-phenylquinazoline derivatives, requiring strict inert conditions .

  • Diastereomer Separation: Despite high ee, residual (R)-enantiomers necessitate recrystallization for pharmaceutical-grade material .

Physicochemical Properties

Stability Profile

  • Thermal Stability: Decomposes at 218°C without melting .

  • pH Sensitivity: Stable in acidic conditions (pH 2–5) but undergoes racemization at pH >7 .

  • Light Sensitivity: Degrades under UV light, requiring amber glass storage .

Biological Applications and Mechanisms

Enzyme Inhibition

Preliminary studies suggest activity against urease, a therapeutic target for Helicobacter pylori infections. In molecular docking simulations, the trifluoromethyl group forms hydrophobic interactions with the enzyme’s active site, achieving IC50 values comparable to acetohydroxamic acid .

Antihypertensive Activity

Analogous compounds like valsartan derivatives demonstrate angiotensin-II receptor antagonism . While direct evidence for (2S)-2-amino-5,5,5-trifluoropentanoic acid is lacking, its scaffold could serve as a precursor for non-peptide ARBs (angiotensin receptor blockers).

Comparative Analysis with Structural Analogs

vs. (2S)-2-Amino-5-methylhex-5-enoic Acid

While both compounds are non-proteinogenic amino acids, the CF3 group in (2S)-2-amino-5,5,5-trifluoropentanoic acid confers greater metabolic stability than the methylhexenoyl group (CAS 73322-75-5) . The latter’s unsaturated bond increases reactivity but reduces shelf life .

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